molecular formula C15H22O8 B14582659 acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol CAS No. 61440-69-5

acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol

Katalognummer: B14582659
CAS-Nummer: 61440-69-5
Molekulargewicht: 330.33 g/mol
InChI-Schlüssel: PCDAYTORNANUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both acetic acid and a dihydro-indene diol moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole structure . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the diol moiety into corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Wissenschaftliche Forschungsanwendungen

Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diol moiety can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biological pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both methoxy groups and the dihydro-indene diol structure makes acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol unique

Eigenschaften

CAS-Nummer

61440-69-5

Molekularformel

C15H22O8

Molekulargewicht

330.33 g/mol

IUPAC-Name

acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol

InChI

InChI=1S/C11H14O4.2C2H4O2/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2;2*1-2(3)4/h4-5,8,11-13H,3H2,1-2H3;2*1H3,(H,3,4)

InChI-Schlüssel

PCDAYTORNANUPC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.COC1=C(C=C2C(C(CC2=C1)O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.